molecular formula C15H20BrNO2 B3049415 tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2055840-81-6

tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B3049415
CAS No.: 2055840-81-6
M. Wt: 326.23
InChI Key: ZCYBWOWJMOPMEM-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale bromination, cyclization, and esterification reactions under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Ester Hydrolysis: The corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of the bromine atom and tert-butyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-9-10-6-7-11(16)8-12(10)15(17,4)5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYBWOWJMOPMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121514
Record name 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055840-81-6
Record name 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055840-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-carboxylic acid, 6-bromo-1,3-dihydro-1,1-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate
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tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate
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tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate
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tert-butyl 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole-2-carboxylate

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